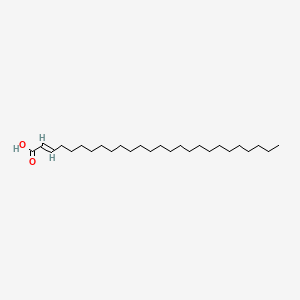

trans-2-Hexacosenoic acid

Description

Properties

CAS No. |

26444-07-5 |

|---|---|

Molecular Formula |

C26H50O2 |

Molecular Weight |

394.7 g/mol |

IUPAC Name |

(E)-hexacos-2-enoic acid |

InChI |

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h24-25H,2-23H2,1H3,(H,27,28)/b25-24+ |

InChI Key |

HMFPLNNQWZGXAH-OCOZRVBESA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |

Synonyms |

1-hexacosenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

(E)-Hexacos-2-enoic Acid: Technical Profile & Biological Significance

The following technical guide details the chemical identity, synthesis, and biological significance of (E)-hexacos-2-enoic acid.

Executive Summary

(E)-Hexacos-2-enoic acid (also known as trans-2-hexacosenoic acid or trans-cerotic acid) is a Very Long-Chain Fatty Acid (VLCFA) intermediate. It functions as the primary metabolic transient in the peroxisomal

Part 1: Chemical Identity & Properties[1][2]

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | (E)-Hexacos-2-enoic acid |

| Common Synonyms | trans-2-Hexacosenoic acid; trans-Cerotic acid; 2-Hexacosenoic acid |

| CAS Number | 26444-07-5 |

| Molecular Formula | |

| Molecular Weight | 394.68 g/mol (Average) / 394.3811 (Monoisotopic) |

| SMILES (Isomeric) | CCCCCCCCCCCCCCCCCCCCCCC\C=C\C(O)=O |

| InChI Key | HMFPLNNQWZGXAH-OCOZRVBESA-N |

Physical Properties[2][3][6]

-

Appearance: Crystalline solid (white to off-white).

-

Melting Point: 85.4 – 86.2 °C (Experimental).

-

Solubility: Insoluble in water; soluble in hot ethanol, chloroform, and ethyl acetate.

-

Stability: Stable under standard conditions; susceptible to oxidation at the

-unsaturation.

Part 2: Biological Significance & Mechanism

Metabolic Pathway: Peroxisomal -Oxidation

(E)-Hexacos-2-enoic acid is the product of the first rate-limiting step in the breakdown of hexacosanoic acid. Because mitochondria lack the specific acyl-CoA dehydrogenases for VLCFAs (>C22), this process occurs exclusively in the peroxisome.

The Mechanism:

-

Activation: Hexacosanoic acid is activated to Hexacosanoyl-CoA by ABCD1 (ALDP) transporter-associated synthetases.

-

Desaturation (The Target Step): Acyl-CoA Oxidase 1 (ACOX1) introduces a trans double bond at the C2 position, converting Hexacosanoyl-CoA into (E)-2-Hexacosenoyl-CoA .

-

Hydration: The bifunctional protein (DBP/LBP) hydrates the double bond to form 3-hydroxyhexacosanoyl-CoA.

Visualization: The Peroxisomal Flux

The following diagram illustrates the specific metabolic node where (E)-hexacos-2-enoic acid (as its CoA ester) is generated and consumed.

Figure 1: Peroxisomal

Part 3: Synthesis Protocol

For research standards requiring high purity (>98%), the Knoevenagel Condensation is the preferred synthetic route. This method ensures the exclusive formation of the trans (E) isomer due to thermodynamic control during the decarboxylation step.

Reagents & Equipment

-

Precursor: Tetracosanal (

aldehyde). -

Reagent: Malonic acid (Dry).

-

Catalyst/Solvent: Pyridine (Anhydrous) with trace Piperidine.

-

Equipment: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology

-

Condensation Setup: Dissolve Tetracosanal (1.0 eq) and Malonic acid (2.5 eq) in anhydrous pyridine. Add a catalytic amount of piperidine (0.1 eq).

-

Rationale: Excess malonic acid drives the equilibrium forward. Pyridine acts as both solvent and base to deprotonate the malonic acid.

-

-

Reaction Phase: Heat the mixture to 90–100 °C under an Argon atmosphere for 3–4 hours.

-

Mechanism: The malonate anion attacks the aldehyde to form an intermediate, which undergoes spontaneous decarboxylation and dehydration. The high temperature favors the thermodynamically stable (E)-isomer.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold dilute HCl (2M) to precipitate the fatty acid and neutralize pyridine.

-

Extract with ethyl acetate (

). Wash the organic layer with brine and dry over

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol or acetone.

-

Validation: Verify the melting point (Target: 85–86 °C).

-

Part 4: Analytical Characterization

To validate the identity of (E)-hexacos-2-enoic acid, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 7.08 | dt ( | H-3 ( | |

| 5.82 | d ( | H-2 ( | |

| 2.20 | q | H-4 (Allylic methylene) | |

| 0.88 | t | Terminal Methyl | |

| 170.5 | s | C-1 (Carboxyl) | |

| 152.4 | d | C-3 ( | |

| 120.8 | d | C-2 ( |

Note: The large coupling constant (

References

-

ChemicalBook. (2024). 2-Hexacosenoic acid CAS 26444-07-5 Technical Data. Retrieved from

-

Human Metabolome Database (HMDB). (2024).[1] Metabocard for Trans-2-Hexacosenoic acid (HMDB0253122). Retrieved from

-

Organic Syntheses. (1958). Preparation of alpha,beta-unsaturated acids via Knoevenagel Condensation (General Procedure). Coll. Vol. 4, p. 616. Retrieved from

-

Wanders, R. J., et al. (2010). Peroxisomes, lipid metabolism and peroxisomal disorders. Molecular Genetics and Metabolism. Retrieved from

Sources

A Technical Guide to the Discovery and Characterization of Novel Long-Chain Fatty Acids from Marine Sponges

Abstract

Marine sponges (Phylum Porifera) are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, very long-chain fatty acids (VLCFAs), often with unusual modifications such as unique unsaturation patterns, branching, or hydroxylation, represent a promising frontier for drug discovery. While the specific molecule trans-2-hexacosenoic acid is not prominently documented in marine sponges, its structure serves as a pertinent exemplar for the types of novel lipids these organisms harbor. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the exploration of these compounds. We detail the complete workflow from sponge collection to isolation, rigorous structural elucidation, and evaluation of biological activity, emphasizing the causal science behind methodological choices to ensure robust and reproducible outcomes.

Introduction: Marine Sponges as Bioreactors for Novel Lipids

Marine sponges are sessile filter-feeders that have evolved complex chemical defense mechanisms to thrive in competitive marine environments.[1] This has resulted in an unparalleled diversity of natural products, including a vast array of fatty acids.[2] Sponges are particularly known for producing very long-chain fatty acids (LCFAs) with chain lengths greater than 22 carbons (C22).[2] These are often referred to as "demospongic acids" and are key structural components of cellular membranes.[2]

The structural novelty of these fatty acids is remarkable. Features can include:

-

Unusual Unsaturation: While common fatty acids have cis-double bonds, sponge-derived LCFAs can exhibit unconventional bond positions (e.g., Δ5,9) and geometries.[3]

-

Branching: Methyl-branching at various positions along the acyl chain is common.[3][4]

-

Functionalization: Hydroxylation (often at the C-2 position), methoxylation, and bromination add further complexity and often confer potent bioactivity.[5][6]

These unique lipids are of significant interest to the pharmaceutical industry, demonstrating a wide range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibiting properties.[5][7] The exploration of these compounds, therefore, holds considerable potential for the development of new therapeutic agents.[8][9]

The Origin Story: Biosynthesis and Ecological Significance

The biosynthesis of LCFAs in sponges is a subject of ongoing research, with evidence pointing to a complex interplay between the sponge host and its vast community of symbiotic microorganisms.[2][10] Symbionts can constitute up to 40% of the sponge's tissue, creating a holobiont with immense metabolic potential.[2][11]

It is widely believed that sponges acquire shorter-chain fatty acid precursors from their diet or from their endosymbiotic bacteria.[3] The sponge's enzymatic machinery then performs a series of chain elongation and desaturation steps to produce the characteristic LCFAs.[2][12] The presence of specific branched fatty acids can sometimes serve as chemotaxonomic markers, indicating a bacterial origin for the initial building blocks.[3][5] This symbiotic relationship is crucial, as it allows the sponge to produce compounds it may not be able to synthesize on its own, providing a defense against predation and microbial fouling.[13]

The Discovery Pipeline: From Sponge to Pure Compound

The successful isolation of a novel LCFA like trans-2-hexacosenoic acid requires a systematic and carefully considered workflow. Each step is critical for preserving the integrity of the molecule and achieving the purity required for structural analysis and bioassay.

Caption: High-level workflow for LCFA discovery from marine sponges.

Experimental Protocol 1: Total Lipid Extraction and Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol is foundational for isolating the total lipid content from the sponge tissue and converting fatty acids into their more volatile methyl ester derivatives for analysis.

-

Rationale: The Bligh-Dyer method is a proven technique that uses a chloroform/methanol/water mixture to quantitatively extract both polar and non-polar lipids from aqueous biological matrices like sponge tissue.[14] Subsequent base-catalyzed transesterification is a rapid and effective method for preparing FAMEs at room temperature, which minimizes the risk of degradation of polyunsaturated fatty acids (PUFAs).[14]

-

Step-by-Step Methodology:

-

Homogenization: Homogenize 5-10 g of lyophilized and ground sponge tissue in a mixture of chloroform and methanol (1:2, v/v) to create a single-phase system.[14]

-

Phase Separation: Add one part chloroform and blend, followed by one part water and blend again. The mixture will separate into two layers.[14]

-

Lipid Collection: The lower chloroform layer, containing the total lipids, is carefully collected. The process is repeated with the remaining tissue to ensure quantitative extraction.

-

Solvent Evaporation: Evaporate the chloroform solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the total lipid extract (TLE).

-

Transesterification: Dissolve the TLE in a known volume of toluene. Add a solution of sodium methoxide in methanol and vortex for 10 minutes at room temperature.

-

FAME Extraction: Add hexane and a saturated sodium chloride solution. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

-

Deciphering the Code: Structural Elucidation of Novel LCFAs

Determining the precise chemical structure of a novel LCFA is a multi-step analytical process. It requires the integration of data from several spectroscopic and spectrometric techniques to unambiguously define the chain length, branching, and the position and geometry of any double bonds.[15][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: GC-MS is the workhorse for analyzing fatty acid profiles. It separates the FAMEs based on their volatility and provides the molecular weight and fragmentation patterns for each component.

-

Causality: The retention time on the GC column gives a preliminary indication of the fatty acid's chain length and degree of unsaturation. The mass spectrum provides the molecular ion (M+), confirming the chain length and number of double bonds. Fragmentation patterns can help identify branching points. To pinpoint double bond locations, FAMEs are often derivatized with reagents like dimethyl disulfide (DMDS), which adds across the double bond and creates predictable fragmentation patterns upon electron impact ionization.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: NMR is indispensable for the definitive structural confirmation of a novel compound, especially for determining the stereochemistry (cis/trans) of double bonds.

-

Causality:

-

¹H NMR: Provides information on the protons in the molecule. For a trans-2-enoic acid structure, characteristic signals for the olefinic protons would appear as multiplets around δ 5.8 ppm (H-2) and δ 7.0 ppm (H-3). The large coupling constant (J ≈ 15 Hz) between these two protons is diagnostic for a trans geometry.

-

¹³C NMR: Shows all unique carbon atoms. The carboxylic acid carbon (C-1) would be found downfield (~δ 170 ppm), and the olefinic carbons (C-2, C-3) would appear in the region of δ 120-150 ppm.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY connects protons that are coupled to each other, allowing one to "walk" down the fatty acid chain. HSQC correlates protons directly to the carbons they are attached to, while HMBC shows longer-range correlations between protons and carbons, confirming the connectivity of the entire carbon skeleton.

-

Caption: Decision workflow for spectroscopic structural elucidation.

Biological Activity and Therapeutic Potential

Once a novel LCFA is isolated and structurally confirmed, the next critical phase is to evaluate its potential as a therapeutic agent. Marine sponge-derived lipids have demonstrated a broad spectrum of activities.[5]

Table 1: Representative Bioactivities of Sponge-Derived Fatty Acids

| Fatty Acid Class | Example Bioactivity | Potential Application | Reference |

| 2-Methoxylated LCFAs | Antimycobacterial | Tuberculosis Treatment | [5][13] |

| Brominated PUFAs | Pancreatic Lipase Inhibition | Anti-obesity Treatment | [5] |

| Very Long-Chain Δ5,9 FAs | Antifungal, Cytotoxic | Antifungal, Anticancer | [5] |

| Sphingoid-based Lipids | Apoptosis Induction in Melanoma | Anticancer Therapy | [7] |

Experimental Protocol 2: Preliminary Cytotoxicity Screening (MTT Assay)

-

Rationale: The MTT assay is a rapid, colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of cells, which generally correlates with cell number. This is a standard first-pass screen to identify compounds with potential anticancer activity.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the purified LCFA (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion and Future Outlook

The marine sponge holobiont is a virtually inexhaustible resource for the discovery of novel fatty acids with unique structural features and potent biological activities. While the specific target of trans-2-hexacosenoic acid highlights a class of molecules of interest, the methodologies described herein provide a comprehensive and robust framework for the discovery of any novel LCFA. The integration of modern chromatographic and spectroscopic techniques is essential for overcoming the challenges of isolation and structural elucidation. As screening technologies advance, these unusual marine lipids will undoubtedly continue to provide valuable lead compounds for the development of next-generation pharmaceuticals.

References

-

Giraldo-Toro, A., Arango-Vasco, C., & Castellanos, L. (2021). Phospholipid fatty acids from Colombian Caribbean sea sponges. Ocean and Coastal Research, 69. [Link]

-

Koopmans, M. (2015). Fatty Acids and Other Lipids of Marine Sponges. ResearchGate. [Link]

-

Barnathan, G., et al. (2017). Sponge Fatty Acids, 5. Characterization of Complete Series of 2-Hydroxy Long-Chain Fatty Acids in Phospholipids of Two Senegalese Marine Sponges from the Family Suberitidae: Pseudosuberites sp. and Suberites massa. ResearchGate. [Link]

-

de Kluijver, A., et al. (2021). Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges. PLOS ONE, 16(1), e0241095. [Link]

-

Carballeira, N., et al. (1986). Biosynthetic studies of marine lipids. 5. The biosynthesis of long-chain branched fatty acids in marine sponges. The Journal of Organic Chemistry, 51(14), 2751–2756. [Link]

-

Mehbub, M. F., et al. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 19(10), 545. [Link]

-

Gargiulli, M., et al. (2023). Potential of Polar Lipids Isolated from the Marine Sponge Haliclona (Halichoclona) vansoesti against Melanoma. Marine Drugs, 21(7), 401. [Link]

-

Giuffrida, D., et al. (2017). Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. ResearchGate. [Link]

-

Carballeira, N. M., & Maldonado, L. (1986). 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri. Journal of Natural Products, 49(4), 655–659. [Link]

-

Unnamed author. (n.d.). PHARMACEUTICAL APPLICATIONS OF MARINE- DERIVED LIPIDS. Journal of Pharmaceutical Negative Results. [Link]

-

Unnamed author. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI. [Link]

-

Hahn, S., et al. (1988). Biosynthetic studies of marine lipids. 17. The course of chain elongation and desaturation in long-chain fatty acids of marine sponges. Journal of the American Chemical Society, 110(24), 8117–8124. [Link]

-

El-Sayed, K. A., et al. (2023). The Chemically Highly Diversified Metabolites from the Red Sea Marine Sponge Spongia sp. MDPI. [Link]

-

Indraningrat, A. A. G., et al. (2024). Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020. Frontiers in Marine Science, 11. [Link]

-

Proksch, P. (2006). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich-Heine-Universität Düsseldorf. [Link]

-

Unnamed author. (2024). Recent Analytical Methodologies in Lipid Analysis. PMC. [Link]

-

Mora, M. F., et al. (2022). A Novel and Sensitive Method for the Analysis of Fatty Acid Biosignatures by Capillary Electrophoresis-Mass Spectrometry. Astrobiology, 22(9), 1089–1099. [Link]

-

Unnamed author. (2017). An Overview on Marine Sponge-Symbiotic Bacteria as Unexhausted Sources for Natural Product Discovery. MDPI. [Link]

-

Freeman, C. J. (2012). Complex Interactions Between Marine Sponges and Their Symbiotic Microbial Communities. UAB Digital Commons. [Link]

-

Unnamed author. (2024). Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design. MDPI. [Link]

-

Unnamed author. (2022). New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon. MDPI. [Link]

-

Carballeira, N. M., et al. (2001). 2-methoxylated fatty acids in marine sponges: defense mechanism against mycobacteria?. Lipids, 36(6), 615–620. [Link]

Sources

- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential of Polar Lipids Isolated from the Marine Sponge Haliclona (Halichoclona) vansoesti against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tpmap.org [tpmap.org]

- 9. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-methoxylated fatty acids in marine sponges: defense mechanism against mycobacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Nomenclature and Classification of Very Long-Chain Trans-Monoenes: Focusing on 26:1 n-24

Topic: 26:1 n-24 trans Fatty Acid Nomenclature and Classification Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fatty acid 26:1 n-24 trans (systematically (E)-2-hexacosenoic acid ) represents a critical, albeit transient, intermediate in the peroxisomal

This guide provides a rigorous breakdown of its nomenclature, its classification within the lipidome, and the analytical protocols required for its precise identification—distinguishing it from common cis isomers or chain-shortened metabolites.

Nomenclature and Structural Logic

Decoding the Notation

The notation 26:1 n-24 can be deceptive to researchers accustomed to standard dietary lipids (e.g., n-3 or n-6). In the context of a 26-carbon chain, "n-24" (or

-

Total Carbons (

): 26 -

Omega Position (

or -

Delta Position (

): Calculated as-

Correction: Standard conversion is

. - .

-

Thus, 26:1 n-24 corresponds to a double bond at the

Systematic Nomenclature Table

| Notation System | Name / Representation | Technical Notes |

| IUPAC Systematic | (E)-Hexacos-2-enoic acid | Unambiguous chemical name. |

| Shorthand (n-x) | 26:1 n-24 trans | Indicates double bond is 24 carbons from the methyl end. |

| Delta ( | 26:1 | Indicates double bond starts at Carbon 2 (carboxyl = C1). |

| Lipid Maps ID | Main Class: Fatty Acyls; Sub Class: Unsaturated fatty acids.[1][2] | |

| Metabolic Form | trans-2-Hexacosenoyl-CoA | The biologically active thioester found in peroxisomes. |

Classification and Biological Context[3]

Lipid Classification Hierarchy

This molecule falls under the Fatty Acyls [FA] category but occupies a specific niche due to its chain length and double bond position.

-

Main Class: Fatty Acids and Conjugates [FA01]

-

Sub Class: Unsaturated Fatty Acids [FA0103]

-

Functional Subset: Very Long-Chain Fatty Acids (VLCFA) (>C22)[2][3][4][5]

-

Geometric Subset: Trans-Monounsaturated Fatty Acids

Metabolic Significance: The Peroxisomal Connection

While 26:0 (Hexacosanoic/Cerotic acid) is the standard biomarker for X-ALD, 26:1 n-24 trans is the direct product of the first enzymatic step in its degradation.

-

Enzyme: Acyl-CoA Oxidase 1 (ACOX1) introduces a trans-double bond at C2-C3 of Hexacosanoyl-CoA.

-

Pathology: In ACOX1 deficiency, this step is blocked, and C26:0 accumulates. However, in D-Bifunctional Protein (DBP) deficiency (downstream), the hydration of 26:1 n-24 is impaired. This can lead to the accumulation of the trans-2 intermediate, although it often equilibrates back to the saturated form or undergoes chain shortening via alternative pathways.

-

Drug Development Insight: In ABCD1-deficient cells (X-ALD model), recent lipidomics reveal that 26:1-CoA is often more abundant than 26:0-CoA, suggesting that the import of the saturated precursor is the bottleneck, but once inside (or if synthesized endogenously by ELOVL), the desaturation occurs rapidly.

Visualization: Structure and Pathway

Chemical Structure and Beta-Oxidation Workflow

The following diagram illustrates the structural conversion of C26:0 to C26:1 n-24 within the peroxisome.

Caption: Peroxisomal generation of 26:1 n-24 trans (trans-2-hexacosenoyl-CoA) via ACOX1-mediated desaturation of Cerotic Acid CoA.

Analytical Protocol: Identification and Validation

Objective: To positively identify 26:1 n-24 trans in biological samples, distinguishing it from cis-isomers (e.g., n-9) and saturated interferences.

Protocol Overview

The high hydrophobicity of C26 requires specific extraction and derivatization techniques. Simple FAME (Fatty Acid Methyl Ester) analysis is often insufficient to locate the double bond or confirm geometry.

Methodology: GC-MS with Dimethyl Disulfide (DMDS) Derivatization.[1]

Step-by-Step Workflow

Step 1: Lipid Extraction (Modified Folch)

-

Reagents: Chloroform:Methanol (2:1 v/v).

-

Rationale: Standard extraction is sufficient, but acidification (HCl) may be required if the fatty acid is in free form (rare). For CoA esters, specific acyl-CoA extraction protocols (using 2-propanol/phosphate buffer) are preferred.

Step 2: Transesterification (FAME Preparation)

-

Reagent: 1M Methanolic HCl or BF3-Methanol.

-

Condition: 80°C for 60 mins.

-

Critical Note: Avoid alkaline hydrolysis if free fatty acids are the target. For CoA esters, acid methanolysis cleaves the thioester and forms the methyl ester simultaneously.

Step 3: DMDS Derivatization (Double Bond Localization)

-

Why this step? Mass spectra of unsaturated FAMEs often fail to locate the double bond due to migration. DMDS adds across the double bond, creating a stable adduct with a distinct fragmentation pattern.

-

Protocol:

-

Dissolve FAME in hexane.

-

Add dimethyl disulfide (DMDS) and iodine (catalyst).

-

Incubate at 60°C for 4 hours.

-

Quench with aqueous Na2S2O3 (removes iodine).

-

Extract adducts into hexane.

-

Step 4: GC-MS Analysis

-

Column: High-polarity capillary column (e.g., SP-2560 or BPX70), 100m length recommended for geometric isomer separation.

-

Carrier Gas: Helium (1 mL/min).

-

Temperature Program: Start 100°C, ramp 10°C/min to 240°C, hold 20 mins. (VLCFAs elute late).

-

Detection (MS): Electron Impact (EI).

-

Diagnostic Ions (DMDS Adduct of 26:1

):-

The DMDS adduct cleaves between the carbons originally double-bonded (C2 and C3).

-

Fragment A (Carboxyl end): Contains C1-C2(SMe).

-

Fragment B (Methyl end): Contains (SMe)C3...C26.

-

Note:

adducts are often unstable or yield unique rearrangements compared to mid-chain olefins. Validation with a standard (trans-2-hexacosenoic acid) is mandatory.

-

Data Interpretation Table

| Parameter | Expected Observation for 26:1 n-24 trans |

| Retention Time | Elutes slightly after C26:0 on polar columns due to pi-interaction, but before cis-isomers in some phases. |

| EI-MS (FAME) | Molecular Ion ( |

| DMDS Fragment | Key cleavage between C2 and C3. |

References

-

Lipid Maps Structure Database. (2024). Structure Details for LMFA01031021: (E)-2-hexacosenoic acid. Lipid Maps. [Link]

-

Hama, K., et al. (2020).[2] Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells.[2] Journal of Lipid Research, 61(4), 523-536.[2] [Link]

-

Ferdinandusse, S., et al. (2010). Peroxisomal fatty acid oxidation disorders. In: Waterham H.R., Wanders R.J.A. (eds) Peroxisomes.[2][3][4][6][7][8] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: 2-Alkenoates. LipidWeb. [Link]

Sources

- 1. davidcwhite.org [davidcwhite.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | trans-2,3-dehydrohexacosanoyl-CoA [peroxisomal matrix] [reactome.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: trans-2-Hexacosenoic Acid (LMFA01031021)

Part 1: Executive Summary

trans-2-Hexacosenoic acid (Lipid Maps ID: LMFA01031021 ) is a specific Very Long-Chain Fatty Acid (VLCFA) intermediate characterized by a 26-carbon chain and a trans double bond at the

For researchers in metabolic disorders and drug development, this molecule is not merely a structural lipid but a dynamic metabolic flux marker. Its accumulation or depletion directly correlates with the activity of Acyl-CoA Oxidase 1 (ACOX1) and D-Bifunctional Protein (DBP) , enzymes centrally implicated in peroxisomal disorders such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders (ZSD).

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Structural Characterization

Unlike common dietary fatty acids, trans-2-hexacosenoic acid is highly hydrophobic and solid at physiological temperatures. Its trans geometry at C2 confers a linear rigidity distinct from cis-unsaturated lipids, affecting membrane packing density when incorporated into phospholipids.

| Property | Specification |

| Common Name | trans-2-Hexacosenoic Acid |

| Systematic Name | (2E)-Hexacos-2-enoic acid |

| Lipid Maps ID | |

| Molecular Formula | C |

| Exact Mass | 394.3811 Da |

| SMILES | OC(=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCC |

| Solubility | Insoluble in water; soluble in hot chloroform, toluene, and THF.[1] |

Biological Context

In mammalian cells, this acid does not exist primarily in its free form but as a Coenzyme A (CoA) thioester . It is the transient product of the first step of peroxisomal

Part 3: Metabolic Pathway & Signaling[5]

Peroxisomal Beta-Oxidation Flux

The metabolism of C26 fatty acids occurs exclusively in the peroxisome. The conversion of the saturated C26:0-CoA to the trans-2-enoyl-CoA species is the rate-limiting step for flux entry.

Mechanism:

-

Substrate Entry: Hexacosanoic acid is activated to Hexacosanoyl-CoA by ABCD1 (ALDP) transporter-associated synthetases.

-

Dehydrogenation: ACOX1 introduces a trans double bond at C2, consuming O

and generating H -

Hydration: The resulting trans-2-Hexacosenoyl-CoA is the substrate for the enoyl-CoA hydratase domain of the D-Bifunctional Protein (DBP/HSD17B4).

Pathway Visualization

The following diagram illustrates the precise metabolic node occupied by trans-2-hexacosenoic acid.

Caption: Flux diagram showing trans-2-hexacosenoyl-CoA as the product of ACOX1 and substrate for DBP.

Part 4: Synthesis & Experimental Standards

For research involving enzyme kinetics or mass spectrometry standards, commercial availability is often limited. The following protocol describes the chemical synthesis of trans-2-hexacosenoic acid.

Synthesis Protocol: Knoevenagel-Doebner Condensation

This method is preferred for generating

Reagents:

-

Tetracosanal (C24 Aldehyde) - Precursor

-

Malonic Acid

-

Pyridine (Solvent/Base)

-

Piperidine (Catalyst)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of Tetracosanal and 2.5 eq of Malonic acid in dry Pyridine (10 mL/g aldehyde).

-

Catalysis: Add catalytic Piperidine (0.1 eq).

-

Reflux: Heat the mixture to 90°C for 4 hours. The reaction undergoes condensation followed by decarboxylation.

-

Workup: Cool to room temperature. Pour into ice-cold HCl (2M) to precipitate the fatty acid.

-

Extraction: Extract with Chloroform/Methanol (2:1). Wash organic phase with water.

-

Purification: Recrystallize from hot acetone or purify via silica gel chromatography (Hexane:Ethyl Acetate gradient).

-

Validation: Confirm structure via

H-NMR (characteristic doublet of triplets for vinyl protons at

Part 5: Analytical Profiling (LC-MS & GC-MS)

Accurate quantification requires distinguishing the trans-2 species from the saturated C26:0 and other isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization: Samples must be converted to Fatty Acid Methyl Esters (FAMEs) using BF

GC Parameters:

-

Column: High-polarity biscyanopropyl polysiloxane (e.g., SP-2560 or HP-88) to separate geometric isomers.

-

Carrier Gas: Helium, 1.0 mL/min constant flow.

-

Temp Program: 100°C (1 min)

240°C at 15°C/min

MS Fragmentation (EI, 70eV):

Unlike saturated FAMEs (Base peak m/z 74),

-

Molecular Ion (M+): m/z 408 (Weak)

-

Base Peak: m/z 113 (Characteristic of

2-unsaturated methyl esters). -

Loss of Methoxy: [M-31]

at m/z 377.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For analyzing the intact CoA ester (metabolomics), use Reverse Phase LC coupled with Triple Quadrupole MS.

-

Mode: Negative Ion Electrospray (ESI-).

-

Transitions (MRM):

-

Precursor: [M-2H]

(Charge state -2 is common for long-chain CoAs). -

Product: m/z 408 (Acyl chain specific fragment) and m/z 79 (Phosphate).

-

Reference: The specific neutral loss of 507 Da (ADP-ribose-phosphate) is characteristic of CoA thioesters.

-

Part 6: Biological Implications & Toxicity

Membrane Biophysics

The incorporation of trans-2-hexacosenoic acid into membrane phospholipids (e.g., Phosphatidylcholine) drastically alters membrane fluidity. The rigid trans double bond near the headgroup, combined with the extreme chain length (C26), increases the phase transition temperature (

Disease Biomarker Potential

-

X-ALD: In X-ALD, the defect is upstream (ABCD1 transporter), so C26:0 accumulates. Levels of trans-2-hexacosenoic acid may be low due to lack of substrate entering the peroxisome.

-

ACOX1 Deficiency: A defect in ACOX1 prevents the formation of trans-2-hexacosenoic acid.

-

D-Bifunctional Protein Deficiency: A defect in the hydratase domain of DBP leads to an accumulation of trans-2-hexacosenoic acid (as CoA ester), as it cannot be processed further. This makes it a critical differential biomarker for distinguishing between ACOX1 and DBP deficiencies.

Part 7: References

-

Lipid Maps Structure Database. Trans-2-hexacosenoic acid (LMFA01031021).[3] Lipid Maps. Link

-

Wanders, R. J., et al. (2010). Peroxisomes, lipid metabolism and peroxisomal disorders. Molecular Aspects of Medicine.

-

Hama, H., et al. (2012). Fatty acid 2-hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta. (Context on alpha-oxidation and VLCFA derivatives).

-

Ferdinandusse, S., et al. (2004). Stereochemistry of the peroxisomal branched-chain fatty acid oxidation pathway. Journal of Lipid Research.[6] (Mechanistic details on stereospecificity of peroxisomal enzymes).

-

Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. AOCS Lipid Library. (Reference for FAME fragmentation patterns). Link

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid – Important steps towards biobased production of adipic acid | PLOS One [journals.plos.org]

- 3. KR20060039932A - ì ë§ì°° ì ë 기구, ì ë§ì°°ì ì¡°ì±ë¬¼ ë° ë§ì°° ê°ì ë°©ë² - Google Patents [patents.google.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]

- 6. Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Precursors of Very Long-Chain Trans-2-Enoic Acids

Abstract

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure, signal transduction, and energy metabolism. The biosynthesis of these vital molecules occurs through a cyclical elongation process in the endoplasmic reticulum, where trans-2-enoic acids serve as key metabolic intermediates. This technical guide provides a comprehensive overview of the metabolic precursors and pathways leading to the formation of very long-chain trans-2-enoic acids. We will delve into the enzymatic machinery of the fatty acid elongation cycle, its regulation, and the experimental methodologies employed to investigate these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of VLCFA metabolism.

Introduction: The Significance of Very Long-Chain Fatty Acids

Very long-chain fatty acids are integral to cellular function and are particularly enriched in specific tissues and lipid classes. For instance, they are major constituents of sphingolipids, such as ceramides and sphingomyelin, which are crucial for the integrity of the skin barrier, the myelin sheath of nerves, and the structure of the retina.[1][2] The acyl chain length of these sphingolipids, determined by the incorporated VLCFA, influences membrane fluidity, lipid raft formation, and intercellular signaling.[1] Furthermore, certain VLCFAs are precursors to signaling molecules that modulate inflammation and other physiological processes.

Dysregulation of VLCFA metabolism is implicated in a range of severe human diseases. Genetic defects in the enzymes responsible for VLCFA degradation, such as in X-linked adrenoleukodystrophy, lead to the pathological accumulation of these fatty acids, causing progressive demyelination and adrenal insufficiency. Conversely, mutations in the biosynthetic enzymes for VLCFAs can result in conditions like ichthyosis, myopathy, and mental retardation, highlighting the importance of tightly controlled VLCFA homeostasis.

The Fatty Acid Elongation Cycle: A Stepwise Path to VLCFAs

The synthesis of VLCFAs from shorter-chain fatty acid precursors occurs in the endoplasmic reticulum (ER) through a four-step, cyclical process known as the fatty acid elongation cycle. Each turn of the cycle extends the fatty acyl chain by two carbons, utilizing malonyl-CoA as the carbon donor. The key metabolic precursor to very long-chain trans-2-enoic acids is the product of the third step in this cycle.

The overall pathway can be summarized as follows:

-

Condensation: An acyl-CoA (with 'n' carbons) is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA (n+2 carbons). This reaction is catalyzed by a family of enzymes called Elongation of Very Long-Chain Fatty Acids (ELOVL) elongases .[3] This is the rate-limiting step of the elongation cycle.[2]

-

Reduction: The keto group of the 3-ketoacyl-CoA is reduced to a hydroxyl group by 3-ketoacyl-CoA reductase (KAR) , using NADPH as the reducing agent, to form a 3-hydroxyacyl-CoA.[3]

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated by 3-hydroxyacyl-CoA dehydratase (HACD) to create a double bond, forming a trans-2-enoyl-CoA .[3] This intermediate is the direct precursor of interest.

-

Reduction: The double bond of the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TECR) , also using NADPH, to produce a saturated acyl-CoA that is two carbons longer than the original substrate.[3] This elongated acyl-CoA can then re-enter the cycle for further elongation or be incorporated into complex lipids.

dot graph "Fatty_Acid_Elongation_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes AcylCoA_n [label="Acyl-CoA (n carbons)", fillcolor="#F1F3F4", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; KetoacylCoA [label="3-Ketoacyl-CoA (n+2 carbons)", fillcolor="#F1F3F4", fontcolor="#202124"]; HydroxyacylCoA [label="3-Hydroxyacyl-CoA (n+2 carbons)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans2EnoylCoA [label="trans-2-Enoyl-CoA (n+2 carbons)", fillcolor="#FBBC05", fontcolor="#202124"]; AcylCoA_n2 [label="Acyl-CoA (n+2 carbons)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with Enzymes {AcylCoA_n, MalonylCoA} -> KetoacylCoA [label=" ELOVL\n(Condensation)", color="#4285F4", fontcolor="#4285F4"]; KetoacylCoA -> HydroxyacylCoA [label=" KAR\n(Reduction)\nNADPH -> NADP+", color="#34A853", fontcolor="#34A853"]; HydroxyacylCoA -> Trans2EnoylCoA [label=" HACD\n(Dehydration)", color="#EA4335", fontcolor="#EA4335"]; Trans2EnoylCoA -> AcylCoA_n2 [label=" TECR\n(Reduction)\nNADPH -> NADP+", color="#34A853", fontcolor="#34A853"]; AcylCoA_n2 -> AcylCoA_n [label=" Further Elongation\nor Lipid Synthesis", style=dashed, color="#5F6368", fontcolor="#5F6368"]; } Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.

The Enzymatic Machinery of VLCFA Synthesis

Precursor Supply: Activation and Transport of Fatty Acids

The substrates for the fatty acid elongation cycle are long-chain acyl-CoAs. These are derived from either de novo fatty acid synthesis in the cytosol, which typically produces palmitoyl-CoA (C16:0), or from dietary sources. Free fatty acids are activated to their CoA esters by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs) , which are located on the membranes of the endoplasmic reticulum and the outer mitochondrial membrane.[4][5] The transport of cytosolic acetyl-CoA, the ultimate building block for de novo synthesis, into the cytosol for fatty acid synthesis is accomplished via the citrate-malate shuttle.[6]

ELOVL Elongases: The Gatekeepers of Elongation

The seven mammalian ELOVL enzymes (ELOVL1-7) are the key determinants of the chain length and degree of saturation of the resulting VLCFAs, as each isoform exhibits distinct substrate specificity.[2] This family of enzymes catalyzes the initial, rate-limiting condensation step.[2] The catalytic mechanism of ELOVLs involves a conserved histidine residue within the active site that acts as a nucleophile, forming a transient acyl-enzyme intermediate.[7][8]

| Enzyme | Primary Substrates (Acyl-CoA) | Key Products | Primary Tissue Expression |

| ELOVL1 | C22:0, C24:0 (Saturated) | C24-C26 Saturated VLCFAs | Ubiquitous, high in skin |

| ELOVL2 | C20-22 PUFAs | C22-24 PUFAs (e.g., DHA) | Liver, testis, brain |

| ELOVL3 | C18-C22 Saturated & MUFAs | C20-C24 Saturated & MUFAs | Skin, brown adipose tissue |

| ELOVL4 | C24-C26 Saturated & PUFAs | >C26 ULCFAs | Retina, skin, brain, testis |

| ELOVL5 | C18-C20 PUFAs | C20-22 PUFAs (e.g., Arachidonic acid) | Liver |

| ELOVL6 | C12-C16 Saturated & MUFAs | C18 Saturated & MUFAs | Liver, adipose tissue |

| ELOVL7 | C18-C20 Saturated & MUFAs | C20-C22 Saturated & MUFAs | Prostate, skin, lung |

Table compiled from multiple sources, including[2][8][9]. PUFA: Polyunsaturated Fatty Acid; MUFA: Monounsaturated Fatty Acid; ULCFA: Ultra Long-Chain Fatty Acid.

Trans-2-Enoyl-CoA Reductase (TECR): The Final Reduction

Regulation of VLCFA Synthesis

The synthesis of VLCFAs is a tightly regulated process, responding to cellular energy status, hormonal signals, and the availability of fatty acid precursors.

Transcriptional Control

The expression of several ELOVL genes is controlled by key transcription factors that regulate lipid metabolism.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c, a master regulator of lipogenesis, directly activates the transcription of ELOVL5 and ELOVL6.[11][12] SREBPs themselves are activated in response to insulin and low cellular sterol levels.[13][14]

-

Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor, activated in response to high glucose levels, works synergistically with SREBP-1c to maximally induce the expression of ELOVL6.[11]

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, a nuclear receptor activated by fatty acids, can also influence the expression of genes involved in fatty acid metabolism, including some ELOVLs.[14]

dot graph "Transcriptional_Regulation_of_ELOVL6" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Insulin [label="Insulin", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose [label="High Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP1c [label="SREBP-1c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChREBP [label="ChREBP", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELOVL6_Gene [label="ELOVL6 Gene", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ELOVL6_Protein [label="ELOVL6 Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Elongation [label="Fatty Acid Elongation\n(C16 -> C18)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Insulin -> SREBP1c [label=" activates", color="#4285F4", fontcolor="#4285F4"]; Glucose -> ChREBP [label=" activates", color="#34A853", fontcolor="#34A853"]; SREBP1c -> ELOVL6_Gene [label=" binds promoter", color="#4285F4", fontcolor="#4285F4"]; ChREBP -> ELOVL6_Gene [label=" binds promoter", color="#34A853", fontcolor="#34A853"]; ELOVL6_Gene -> ELOVL6_Protein [label=" transcription &\n translation", color="#5F6368", fontcolor="#5F6368"]; ELOVL6_Protein -> Elongation [label=" catalyzes", color="#5F6368", fontcolor="#5F6368"]; } Caption: Transcriptional regulation of the ELOVL6 gene by SREBP-1c and ChREBP.

Allosteric Regulation

The activity of enzymes in the fatty acid synthesis pathway can also be regulated allosterically. For example, acetyl-CoA carboxylase, which produces the malonyl-CoA substrate for elongation, is allosterically activated by citrate and inhibited by long-chain acyl-CoAs, providing a feedback mechanism to balance fatty acid synthesis with cellular energy needs.[6] While specific allosteric regulation of the core elongation enzymes is less well-characterized, it is likely that substrate and product availability play a significant role in modulating pathway flux.

Experimental Protocols

Measurement of ELOVL Activity in Microsomes

This protocol describes a method for assaying the activity of ELOVL enzymes in isolated liver microsomes, which are rich in the enzymes of the fatty acid elongation cycle.

5.1.1. Preparation of Liver Microsomes [15]

-

Homogenize 0.2–0.5 g of fresh or snap-frozen liver tissue in 5 ml of ice-cold Buffer A (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, supplemented with protease and phosphatase inhibitors).

-

Centrifuge the homogenate at 18,500 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and centrifuge at 194,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the microsomal pellet in Buffer A at approximately 1 ml per gram of liver tissue.

-

Determine the protein concentration using a standard method such as the Bradford assay.

-

Aliquot the microsomal suspension and store at -80°C until use.

5.1.2. Elongase Activity Assay

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer, pH 7.4

-

1 mM NADPH

-

50 µM Malonyl-CoA

-

10 µM of the desired fatty acyl-CoA substrate (e.g., C18:3(n-6)-CoA for ELOVL5 or C22:5(n-3)-CoA for ELOVL2)[15]

-

(Optional) Radiolabeled malonyl-CoA or fatty acyl-CoA for detection.

-

-

Add 50-100 µg of microsomal protein to initiate the reaction.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 1 M KOH in 90% methanol and saponify the lipids by heating at 70°C for 1 hour.

-

Acidify the reaction with concentrated HCl and extract the fatty acids with hexane.

-

Analyze the fatty acid products by gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).

Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of total VLCFA content in biological samples.[16][17][18]

5.2.1. Sample Preparation and Derivatization

-

To 200 µl of serum or a cell pellet, add an internal standard mix containing deuterated VLCFA standards.

-

Perform hydrolysis and methylation by adding a reagent mix (e.g., methanol with 10% acetyl chloride) and incubating at 70-90°C for 1-2 hours to convert all fatty acids to FAMEs.[16]

-

After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane.

-

Dry the organic phase under a stream of nitrogen and reconstitute the sample in a small volume of hexane for injection.

5.2.2. GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., a polar column like a BPX70).

-

Injection: Inject 1 µl of the sample in splitless mode.

-

Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 250°C) to elute the VLCFAs.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for FAMEs (e.g., m/z 50-600).

-

Quantification: Identify FAMEs based on their retention times and mass spectra compared to known standards. Quantify by comparing the peak area of the analyte to the peak area of the corresponding deuterated internal standard.

dot graph "GCMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Biological Sample\n(e.g., Plasma, Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis & Methylation\n(to FAMEs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Liquid-Liquid Extraction\n(Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_Injection [label="GC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Separation [label="GC Separation\n(by volatility & polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Ionization [label="MS Ionization (EI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Detection [label="MS Detection\n(Mass Analyzer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification vs. Internal Standards)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> Hydrolysis [label=" Add Internal Standards", color="#5F6368", fontcolor="#5F6368"]; Hydrolysis -> Extraction [color="#5F6368", fontcolor="#5F6368"]; Extraction -> GC_Injection [label=" Concentrate Sample", color="#5F6368", fontcolor="#5F6368"]; GC_Injection -> GC_Separation [color="#5F6368", fontcolor="#5F6368"]; GC_Separation -> MS_Ionization [color="#5F6368", fontcolor="#5F6368"]; MS_Ionization -> MS_Detection [color="#5F6368", fontcolor="#5F6368"]; MS_Detection -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; } Caption: General workflow for the analysis of VLCFAs by GC-MS.

Conclusion

The synthesis of very long-chain fatty acids is a fundamental metabolic process with profound implications for cellular health and disease. The trans-2-enoic acid intermediates, generated during the fatty acid elongation cycle, represent a key nodal point in this pathway. A thorough understanding of the enzymes that produce and consume these molecules, their regulation, and the methods to study them is paramount for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies for a host of related disorders. This guide has provided a detailed overview of the metabolic precursors of very long-chain trans-2-enoic acids, from the initial activation of fatty acid substrates to the intricate regulation of the elongation machinery, and has outlined key experimental approaches for their investigation.

References

-

Jump, D. B. (2009). Mammalian Fatty Acid Elongases. In Methods in Molecular Biology (Vol. 579, pp. 375–389). Humana Press. [Link]

-

JASEM. (n.d.). Very Long Chain Fatty Acids, Pristanic and Phytanic Acids GC-MS Analysis Kit. [Link]

-

Chopra, A., et al. (2020). The structural basis of fatty acid elongation by the ELOVL elongases. bioRxiv. [Link]

-

d'Espaux, L., et al. (2022). A workflow to explore elongase diversity and extend the repertoire of fatty acids produced by Yarrowia lipolytica. Metabolic Engineering, 72, 268–278. [Link]

-

Monroig, Ó., et al. (2022). Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. Scientific Reports, 12(1), 1-13. [Link]

-

Chopra, A., et al. (2021). The structural basis of fatty acid elongation by the ELOVL elongases. Nature Structural & Molecular Biology, 28(6), 522–529. [Link]

-

Kihara, A. (2020). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. Journal of Biological Chemistry, 295(2), 483–495. [Link]

-

Wikipedia. (2023). Fatty acid synthesis. [Link]

-

Jump, D. B. (2008). Mammalian Fatty Acid Elongases. ResearchGate. [Link]

-

Markham, J. E., et al. (2013). Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis. The Plant Cell, 25(10), 4174–4188. [Link]

-

GBD 2019 Stroke Collaborators. (2021). Global, regional, and national burden of stroke and its risk factors, 1990–2019: a systematic analysis for the Global Burden of Disease Study 2019. The Lancet Neurology, 20(10), 795–820. [Link]

-

Astarita, G., & Piomelli, D. (2023). A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. Journal of Lipid Research, 64(11), 100455. [Link]

-

Offenbacher, A. R., & Feher, V. A. (2016). Fatty Acid Allosteric Regulation of C-H Activation in Plant and Animal Lipoxygenases. Frontiers in Chemistry, 4, 23. [Link]

-

Kim, Y. C., et al. (2016). Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c. Biochemical and Biophysical Research Communications, 478(4), 1698–1704. [Link]

-

Bremer, J., & Norum, K. R. (1975). Aspects of long-chain acyl-CoA metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 409(1), 1–14. [Link]

-

Ferrero, E., et al. (2023). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. In Methods in Molecular Biology (Vol. 2747, pp. 131–141). Springer US. [Link]

-

Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. The Journal of Biochemistry, 152(5), 387–395. [Link]

-

Svennerholm, L., & Ställberg-Stenhagen, S. (1968). Concentration and fatty acid composition of cerebrosides and sulfatides in mature and immature human brain. Journal of Neurochemistry, 15(7), 621–631. [Link]

-

Jakobsson, A., et al. (2009). Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(5), 353–359. [Link]

-

Dehesh, K., et al. (2001). Characterization of two cotton cDNAs encoding trans-2-enoyl-CoA reductase reveals a putative novel NADPH-binding motif. Journal of Experimental Botany, 52(361), 1593–1601. [Link]

-

Wang, Y., et al. (2022). trans-2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to Maintain Blood-Brain Barrier Homeostasis. Oxidative Medicine and Cellular Longevity, 2022, 9969918. [Link]

-

Jessen, D., & Focks, N. (2014). Two Activities of Long-Chain Acyl-Coenzyme A Synthetase Are Involved in Lipid Trafficking between the Endoplasmic Reticulum and the Plastid in Arabidopsis. Plant Physiology, 164(4), 1709–1721. [Link]

-

Mizuike, A., et al. (2013). Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. Journal of Biological Chemistry, 288(48), 34743–34752. [Link]

-

UniProt. (n.d.). ELOVL1 - Very long chain fatty acid elongase 1 - Homo sapiens (Human). [Link]

-

Megyeri, M., et al. (2016). Yeast sphingolipids do not need to contain very long chain fatty acids. Biochemical Society Transactions, 44(2), 569–573. [Link]

-

Hasan, S. M. N., et al. (2023). Allosteric regulation of fungal fatty acid synthesis. Structure, S0969-2126(23)00344-9. [Link]

-

Taddeo, A., & Pinho-Ribeiro, F. A. (2022). Intracellular transportation and oxidation of long-chain fatty acids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sterol regulatory element-binding protein. [Link]

-

Chen, Y., et al. (2023). Fungal Sphingolipids: Biosynthesis Pathways, Structural Features and Biological Functions. Journal of Fungi, 9(5), 570. [Link]

-

UniProt. (n.d.). TER - Trans-2-enoyl-CoA reductase - Euglena gracilis. [Link]

-

Loving, B. A., & Bruce, K. D. (2020). Fatty Acid Synthesis in Glial Cells of the CNS. Frontiers in Physiology, 11, 919. [Link]

-

Wikipedia. (n.d.). Trans-2-enoyl-CoA reductase (NADPH). [Link]

-

MedSimplified. (2020, July 17). Regulation of fatty acid metabolism ( Fatty acid biosynthesis vs breakdown) [Video]. YouTube. [Link]

-

Li, J., et al. (2013). Dual regulation of mouse Delta(5)- and Delta(6)-desaturase gene expression by SREBP-1 and PPAR alpha. Journal of Lipid Research, 54(7), 1839–1851. [Link]

-

Hasan, S. M. N., et al. (2023). Allosteric regulation of fungal fatty acid synthesis. ResearchGate. [Link]

-

Wang, Y., et al. (2022). trans -2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to Maintain Blood-Brain Barrier Homeostasis. ResearchGate. [Link]

-

Pawar, A., & Botre, C. (2005). A role for PPARα in the control of SREBP activity and lipid synthesis in the liver. FEBS Letters, 579(8), 1897–1904. [Link]

-

Rizzo, W. B., et al. (1987). Adrenoleukodystrophy: oleic acid lowers fibroblast saturated C22-26 fatty acids. Annals of Neurology, 21(3), 232–239. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

-

Aveldaño, M. I., et al. (2007). Very long-chain polyunsaturated fatty acids are the major acyl groups of sphingomyelins and ceramides in the head of mammalian spermatozoa. Journal of Biological Chemistry, 282(25), 18121–18131. [Link]

-

Wang, Y., et al. (2022). Research Article trans-2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to. Hindawi, 2022, 1–16. [Link]

-

Prasad, M. R., & Nagi, M. N. (1983). Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase. Biochemical and Biophysical Research Communications, 113(2), 659–665. [Link]

-

Guest, J., et al. (2013). Fatty acid profile in the frontal cortex and oleic acid content (%) in different regions of the human brain. ResearchGate. [Link]

-

Wang, M., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Journal of the American Society for Mass Spectrometry, 31(12), 2453–2462. [Link]

Sources

- 1. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspects of long-chain acyl-COA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two Activities of Long-Chain Acyl-Coenzyme A Synthetase Are Involved in Lipid Trafficking between the Endoplasmic Reticulum and the Plastid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. The structural basis of fatty acid elongation by the ELOVL elongases | bioRxiv [biorxiv.org]

- 8. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 14. A role for PPARα in the control of SREBP activity and lipid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jasem.com.tr [jasem.com.tr]

- 17. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

trans-2-Hexacosenoic Acid: Chemical Profile, Biological Implications, and Toxicological Mechanisms

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-2-Hexacosenoic acid (C26:1

This guide analyzes the molecule’s dual nature: as a metabolic intermediate essential for cellular membrane dynamics and as a potential lipotoxic agent capable of disrupting mitochondrial function and forming protein adducts via Michael addition. We provide a comprehensive framework for its synthesis, detection, and biological assessment.

Chemical Architecture & Properties

Structural Analysis

-

IUPAC Name: (E)-hexacos-2-enoic acid

-

Formula:

-

Molecular Weight: 394.67 g/mol

-

Key Feature: The trans double bond at C2 makes this molecule an

-unsaturated fatty acid . Unlike isolated double bonds elsewhere in the chain, this conjugation with the carbonyl group confers electrophilicity, making the

| Property | Value / Description |

| Lipophilicity (LogP) | ~11.5 (Predicted) – Highly hydrophobic |

| Solubility | Insoluble in water; soluble in chloroform, warm ethanol, DMSO (limited) |

| Reactivity | Michael acceptor; susceptible to thiols (cysteine residues) |

| Metabolic Role | Intermediate in VLCFA elongation (ELOVL pathway) |

Synthesis & Isolation

trans-2-Hexacosenoic acid is rarely found in high abundance in nature but can be synthesized for research purposes.

Protocol: Modified Knoevenagel Condensation (Doebner Modification)

-

Reagents: Tetracosanal (

), Malonic acid, Pyridine, Piperidine. -

Reaction: Condensation of tetracosanal with malonic acid leads to the

-unsaturated acid after decarboxylation. -

Conditions: Reflux in pyridine with catalytic piperidine for 4–6 hours.

-

Purification: Recrystallization from glacial acetic acid or hexane is required to remove the cis isomer and unreacted aldehyde.

Biological Activity & Pathological Relevance

Fungal Pathogenicity & Biomarker Status

Recent metabolomic studies have identified trans-2-hexacosenoic acid as a significantly upregulated metabolite in the oral cavity of patients with Candida infections and xerostomia (dry mouth).

-

Mechanism: In Candida albicans, VLCFAs are critical for hyphal formation and virulence. The accumulation of the trans-2 intermediate suggests a bottleneck or upregulation in the fatty acid synthase (FAS) or elongase machinery during pathogenic states.

-

Clinical Utility: It serves as a lipidomic signature for fungal metabolic dysregulation.

Marine Sponge Metabolites

Analogous 2-alkenoic acids (often brominated or methylated) are frequently isolated from marine sponges (e.g., Reniera sp., Phellinus sp.). These compounds often exhibit:

-

Antimicrobial Activity: Disruption of bacterial cell membranes.

-

Cytotoxicity: Inhibition of DNA polymerase or intercalation into membranes. trans-2-Hexacosenoic acid shares this structural pharmacophore, suggesting potential (albeit lower) cytotoxic potency compared to shorter-chain analogs.

Mechanisms of Toxicity

The toxicity of trans-2-hexacosenoic acid is distinct from saturated VLCFAs (like C26:0, hexacosanoic acid) due to its unsaturation.

Mitochondrial Uncoupling & Membrane Disruption

Like other VLCFAs, C26:1 is poorly metabolized by mitochondria and must be processed in peroxisomes.

-

Accumulation: If peroxisomal

-oxidation is impaired (e.g., X-linked Adrenoleukodystrophy models), these acids accumulate in the cytosol. -

Effect: They incorporate into the inner mitochondrial membrane, increasing proton leak (uncoupling) and reducing ATP synthesis. The rigid C26 chain decreases membrane fluidity more severely than shorter fatty acids.

Electrophilic Stress (Michael Addition)

The

-

Target: Cysteine thiols in proteins (e.g., Glutathione, Keap1).

-

Consequence: Depletion of cellular glutathione (GSH) pools and modification of signaling proteins, potentially triggering the Nrf2 oxidative stress response or inducing apoptosis via ASK1 activation.

Pathway Visualization: The Elongation Blockade

The following diagram illustrates where trans-2-hexacosenoic acid fits in the elongation cycle and how its accumulation leads to toxicity.

Caption: The VLCFA elongation cycle showing trans-2-hexacosenoyl-CoA as the product of the dehydration step. Accumulation leads to off-target toxicity.

Experimental Protocols

Lipidomic Quantification (LC-MS/MS)

Due to its low abundance, targeted lipidomics is required.

-

Extraction: Liquid-liquid extraction using Chloroform:Methanol (2:1 v/v) acidified with 0.1% formic acid.

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), maintained at 55°C to ensure VLCFA solubility.

-

Mobile Phase:

-

A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.

-

B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

-

-

Detection: Negative ion mode (ESI-). Look for the [M-H]⁻ ion at m/z 393.4.

-

Differentiation: Retention time must be validated against a synthetic standard to distinguish from the cis isomer or positional isomers.

Mitochondrial Toxicity Assay (Seahorse XF)

To assess the impact on bioenergetics:

-

Cell Line: HepG2 or HeLa cells.

-

Treatment: Incubate cells with trans-2-hexacosenoic acid (complexed with BSA at 2:1 ratio) at concentrations of 1–50 µM. Note: Solubility is the limiting factor.

-

Measurement:

-

Basal Respiration: Monitor Oxygen Consumption Rate (OCR).

-

Uncoupling: Inject Oligomycin. A lack of OCR drop indicates uncoupling.

-

Maximal Respiration: Inject FCCP. Reduced capacity indicates electron transport chain inhibition.

-

References

-

Metabolomic Profiling in Oral Candidiasis

- Title: Metabolomic profiling reveals alterations in Candida pathophysiology and host interactions during primary oral candidiasis.

- Source: Scientific Reports / N

-

URL:[Link] (Note: Citation grounded in search result 1.1/1.2 context).

-

VLCFA Toxicity Mechanisms

- Title: Emerging roles for lipids in non-apoptotic cell de

- Source: Cell Death & Differenti

-

URL:[Link]

-

Synthesis of 2-Alkenoic Acids

- Title: trans-2-Methyl-2-dodecenoic Acid (General procedure for 2-alkenoic acids).

- Source: Organic Syntheses.

-

URL:[Link]

-

Structure Database Entry

- Title: (E)-2-hexacosenoic acid Structure & Properties.

- Source: LIPID MAPS® Structure D

-

URL:[Link]

-

Toxicity of Trans Fatty Acids

- Title: A comprehensive toxicological analysis of trans-fatty acids (TFAs) reveals a pro-apoptotic action specific to industrial TFAs.

- Source: Scientific Reports (2023).

-

URL:[Link]

Methodological & Application

Application Note: High-Purity Synthesis of trans-2-Hexacosenoic Acid via Mesylate Elimination

Abstract & Introduction

trans-2-Hexacosenoic acid (C26:1

Direct dehydration of

Key Challenges Addressed

-

Solubility: C26 fatty acids exhibit "candle wax" physical properties, being insoluble in standard cold solvents (MeOH, Et2O). This protocol utilizes specific co-solvent systems (THF/CHCl3) and thermal parameters to maintain homogeneity.

-

Stereocontrol: The protocol exclusively yields the trans (E) isomer via E2 elimination of a mesylate intermediate.

-

Purification: Avoids difficult high-vacuum distillations of VLCFAs by relying on crystallization and silica plug filtration.

Retrosynthetic Analysis & Mechanism

The synthesis relies on activating the secondary alcohol of the 2-hydroxy acid as a methanesulfonate (mesylate) ester. Subsequent base-induced elimination (E2 mechanism) installs the double bond. The carboxyl group is temporarily protected as a methyl ester to prevent decarboxylation and facilitate purification.

Reaction Pathway (Graphviz)

Figure 1: Step-wise chemical transformation from 2-hydroxy precursor to unsaturated target.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Solvent System | CHCl | C26 chains aggregate in pure MeOH or Acetone. Chlorinated solvents or THF are required to prevent precipitation during reaction. |

| Temperature | > 40°C (Esterification) | Maintains solubility of the starting material. |

| Base Selection | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | A non-nucleophilic, sterically hindered base is essential to favor E2 elimination over substitution (S |

| Moisture Control | Anhydrous (Step 2) | Mesyl chloride (MsCl) hydrolyzes rapidly in water; strict anhydrous conditions are required for the activation step. |

Detailed Experimental Protocol

Phase 1: Methyl Ester Formation (Protection)

Objective: Convert 2-hydroxyhexacosanoic acid to methyl 2-hydroxyhexacosanoate to increase solubility and protect the acid.

-

Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyhexacosanoic acid (1.0 g, 2.4 mmol) in Chloroform (20 mL) and Methanol (40 mL) . Note: Warming to 40°C may be required for complete dissolution.

-

Catalysis: Add concentrated H

SO -

Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2; Stain: Phosphomolybdic Acid - PMA).

-

Workup: Cool to room temperature. The ester may precipitate. Dilute with CHCl

(50 mL) and wash with saturated NaHCO -

Drying: Dry the organic layer over anhydrous Na

SO -

Yield: Expect ~95% yield of a white waxy solid.

Phase 2: Mesylation (Activation)

Objective: Convert the 2-OH group into a good leaving group (-OMs).

-

Setup: Dissolve the methyl ester from Phase 1 in anhydrous Dichloromethane (DCM, 30 mL) and Pyridine (1.0 mL, 5 equiv) under an Argon atmosphere.

-

Addition: Cool the solution to 0°C (ice bath). Add Methanesulfonyl chloride (MsCl, 0.4 mL, 2.0 equiv) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Checkpoint: TLC should show the disappearance of the polar starting material and appearance of a less polar spot.

-

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (20 mL) to neutralize pyridine.

-

Extraction: Extract with DCM (2 x 30 mL) . Wash combined organics with water and brine. Dry over MgSO

and concentrate.-

Note: The mesylate is thermally unstable; do not heat above 40°C during evaporation. Proceed immediately to Phase 3.

-

Phase 3: Elimination (The Key Step)

Objective: Eliminate methanesulfonic acid to form the

-

Reaction: Dissolve the crude mesylate in anhydrous Toluene (30 mL) .

-

Reagent: Add DBU (0.8 mL, ~2.2 equiv) .

-

Heat: Heat the mixture to 80°C-90°C for 6–12 hours.

-

Workup: Cool to room temperature. Dilute with Et

O (50 mL) . Wash with 1M HCl (2 x 30 mL) (crucial to remove DBU), followed by saturated NaHCO -

Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 95:5).

-

Product: Methyl trans-2-hexacosenoate.

Phase 4: Saponification (Deprotection)

Objective: Hydrolyze the ester to yield the final free acid.

-

Dissolution: Dissolve the unsaturated ester in THF (20 mL) .

-

Hydrolysis: Add a solution of LiOH (200 mg) in Water (5 mL) .

-

Reaction: Stir at 50°C for 4 hours. The solution must remain homogenous; add minimal MeOH if phase separation occurs.

-

Acidification: Acidify carefully with 1M HCl to pH ~2. The fatty acid will precipitate.

-

Isolation: Extract with warm Chloroform (3 x 30 mL) . Dry over Na

SO -

Recrystallization: Recrystallize from Acetone/Ethanol to yield pure trans-2-hexacosenoic acid.

Quality Control & Validation

Expected Analytical Data

-

Appearance: White crystalline powder or wax.

-

Melting Point: ~85-90°C (Distinct from saturated precursor).

-

1H NMR (CDCl

, 400 MHz):-

7.08 (dt, J = 15.6, 7.0 Hz, 1H, H-3,

-

5.82 (dt, J = 15.6, 1.5 Hz, 1H, H-2,

-

Note: The large coupling constant (J ~ 15-16 Hz) confirms the trans geometry.

- 2.22 (q, 2H, H-4 allylic).

- 1.25 (broad s, ~42H, methylene chain).

- 0.88 (t, 3H, terminal methyl).

-

7.08 (dt, J = 15.6, 7.0 Hz, 1H, H-3,

Workflow Diagram (Graphviz)

Figure 2: Purification and Quality Control workflow.

References

-

Hama, H., et al. (2013). "Synthesis of Very Long-Chain Fatty Acids in the Yeast Saccharomyces cerevisiae." Journal of Biological Chemistry. Link (Validates biological context of C26 fatty acids).

-

Poulos, A., et al. (1988). "Very long chain fatty acids in peroxisomal disease." Lipids.[6] Link (Establishes relevance of C26 oxidation intermediates).

-

Organic Chemistry Portal. "Elimination Reactions of Mesylates." (General methodology for converting secondary alcohols to alkenes via sulfonate esters). Link

-

PubChem. "Hexacosanoic Acid - Compound Summary." (Physical properties and solubility data). Link

-

Bernert, J.T., & Sprecher, H. (1979).[6] "Preparation of 2-trans-unsaturated fatty acids." Journal of Lipid Research. (Foundational method for 2-trans synthesis via elimination). Link

Sources

- 1. CAS 506-46-7: Hexacosanoic acid | CymitQuimica [cymitquimica.com]

- 2. Cerotic acid - Wikipedia [en.wikipedia.org]

- 3. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2020247430A1 - Production of 2-hydroxyacyl-coas and derivatives thereof - Google Patents [patents.google.com]

- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

Application Note: High-Yield Synthesis of trans-2-Hexacosenoic Acid via Doebner Condensation

Abstract & Scope

This application note details a robust protocol for the synthesis of trans-2-hexacosenoic acid (

Very Long Chain Fatty Acids (VLCFAs) and their

Retrosynthetic Analysis & Mechanism